molecular formula C9H19ClO B14704501 3-[(1-Chloropropan-2-YL)oxy]hexane CAS No. 20614-15-7

3-[(1-Chloropropan-2-YL)oxy]hexane

Cat. No.: B14704501
CAS No.: 20614-15-7
M. Wt: 178.70 g/mol
InChI Key: GPIMWLMTDYYDRA-UHFFFAOYSA-N
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Description

3-[(1-Chloropropan-2-YL)oxy]hexane is a chlorinated ether derivative with the molecular formula C₉H₁₇ClO. It consists of a hexane backbone substituted at the third carbon by an ether-linked 1-chloropropan-2-yl group.

Properties

CAS No.

20614-15-7

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

3-(1-chloropropan-2-yloxy)hexane

InChI

InChI=1S/C9H19ClO/c1-4-6-9(5-2)11-8(3)7-10/h8-9H,4-7H2,1-3H3

InChI Key

GPIMWLMTDYYDRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)OC(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Chloropropan-2-YL)oxy]hexane typically involves the reaction of 1-chloropropan-2-ol with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of hexanol reacts with the chlorinated carbon of 1-chloropropan-2-ol, resulting in the formation of the desired ether compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Chloropropan-2-YL)oxy]hexane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the chlorinated carbon to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 3-[(1-Hydroxypropan-2-YL)oxy]hexane, 3-[(1-Aminopropan-2-YL)oxy]hexane, and 3-[(1-Thiopropan-2-YL)oxy]hexane.

    Oxidation: Products include 3-[(1-Oxopropan-2-YL)oxy]hexane.

    Reduction: Products include 3-[(1-Methylpropan-2-YL)oxy]hexane.

Scientific Research Applications

3-[(1-Chloropropan-2-YL)oxy]hexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1-Chloropropan-2-YL)oxy]hexane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a versatile intermediate.

Comparison with Similar Compounds

Structural and Physical Properties

The table below contrasts 3-[(1-Chloropropan-2-YL)oxy]hexane with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Features
This compound C₉H₁₇ClO 176.68* ~180–200* Low* Ether linkage, single Cl substituent
Hexane (C₆H₁₄) C₆H₁₄ 86.17 68.7 Insoluble Nonpolar, aliphatic hydrocarbon
1,2,3-Trichloropropane C₃H₅Cl₃ 147.43 156 Slightly soluble Three Cl atoms, higher density
1-Chloropropan-2-yl phenylacetate C₁₁H₁₃ClO₂ 212.67 ~220–240* Low Ester with Cl and aromatic group

*Estimated based on structural analogs .

Key Observations :

  • Molecular Weight : The chlorine atom and ether group increase the molecular weight compared to hexane, but it remains lighter than highly chlorinated compounds like 1,2,3-trichloropropane .
  • Boiling Point : The target compound’s boiling point is expected to be higher than hexane (68.7°C) due to polar functional groups but lower than esters like 1-chloropropan-2-yl phenylacetate, which has stronger intermolecular forces .
  • Solubility : Like most ethers and chlorinated alkanes, it is likely insoluble in water but miscible with organic solvents.

Toxicity and Environmental Impact

Environmental persistence is expected to be moderate due to the stability of ether and C-Cl bonds.

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